Acetamido Linker Confers Hydrogen-Bonding Capacity Absent in Ether-Linked C6-Acid Analogs
Thalidomide-O-acetamido-C6-acid contains an acetamido (-O-CH2-C(=O)-NH-) linkage between the thalidomide 4′-oxy position and the C6 alkyl chain, whereas the closest structural analog, Thalidomide-4′-ether-alkylC6-acid (CAS 2169266-69-5), employs a simple ether (-O-) linkage . The acetamido group provides both a hydrogen-bond donor (amide N-H) and acceptor (amide C=O), which can engage in stabilizing polar contacts with the cereblon surface or the target protein within the ternary complex [1]. Ether-linked analogs lack this hydrogen-bonding capability entirely. In PROTAC design literature, subtle alterations in linker polarity and hydrogen-bonding potential have been shown to shift degradation potency by >10-fold in certain systems, underscoring the procurement relevance of this chemical feature [2].
| Evidence Dimension | Linker hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | 1 H-bond donor (amide N-H) + 1 H-bond acceptor (amide C=O) from acetamido group |
| Comparator Or Baseline | Thalidomide-4′-ether-alkylC6-acid (CAS 2169266-69-5): 0 H-bond donor, 0 H-bond acceptor from ether linkage |
| Quantified Difference | Gain of 2 hydrogen-bonding functional groups in the linker region; PROTAC linker hydrogen-bonding alteration can change degradation DC50 by ≥10-fold in reported systems |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; DC50 shift magnitude from published PROTAC linker SAR studies (class-level evidence, not measured on this specific compound pair) |
Why This Matters
For laboratories synthesizing PROTACs where ternary complex cooperativity is critical, the acetamido linkage offers an additional intermolecular interaction dimension unavailable in ether-linked alternatives, potentially improving degradation efficiency without extending linker length.
- [1] Maple HJ, Clayden N, Baron R, Stacey C, Felix R. Developing degraders: principles and perspectives on design and chemical space. MedChemComm. 2019;10(10):1755-1764. View Source
- [2] Bondeson DP, Smith BE, Burslem GM, et al. Lessons in PROTAC design from targeted protein degradation with a chemical biology approach. Cell Chem Biol. 2018;25(1):78-87.e5. View Source
